molecular formula C13H23N B13073045 {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine

Cat. No.: B13073045
M. Wt: 193.33 g/mol
InChI Key: QEUHRDVWTMGMFH-UHFFFAOYSA-N
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Description

{Bicyclo[221]hept-5-en-2-ylmethyl}(pentan-3-yl)amine is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with pentan-3-ylamine under controlled conditions. The reaction is often catalyzed by a suitable base or acid to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-ylmethylamine: Shares the bicyclic structure but differs in the alkyl substituent.

    Pentan-3-ylamine: Similar in the alkyl chain but lacks the bicyclic structure.

    Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(ethyl)amine: Similar bicyclic structure with a different alkyl group.

Uniqueness

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine is unique due to its combination of a bicyclic structure and a pentan-3-yl substituent. This unique combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)pentan-3-amine

InChI

InChI=1S/C13H23N/c1-3-13(4-2)14-9-12-8-10-5-6-11(12)7-10/h5-6,10-14H,3-4,7-9H2,1-2H3

InChI Key

QEUHRDVWTMGMFH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1CC2CC1C=C2

Origin of Product

United States

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